
4,6,7-trifluoro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trifluoro-1H-indole is a fluorinated derivative of indole, a heterocyclic aromatic organic compoundThe trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, which are desirable traits for pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-trifluoro-1H-indole typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using trifluoromethanesulfonic acid sodium salt (CF₃SO₂Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole ring .
Industrial Production Methods: Industrial production of this compound often starts with 2,4,5-trifluorobenzoic acid as a precursor. The process involves several steps, including cyclization and subsequent functional group modifications to achieve the desired trifluoromethylated indole structure .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6,7-Trifluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl hypofluorite (CF₃OF) and cesium fluoroxysulfate (CsOSO₃F) are employed for electrophilic fluorination.
Major Products: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4,6,7-Trifluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Due to its enhanced stability and bioavailability, it is explored as a potential pharmaceutical agent, particularly in the development of drugs targeting central nervous system disorders and cancer
Mécanisme D'action
The mechanism of action of 4,6,7-trifluoro-1H-indole involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy as a drug candidate. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
Comparaison Avec Des Composés Similaires
2-Trifluoromethylindole: Another fluorinated indole derivative with similar properties but different substitution patterns.
3-Fluoroindole: A simpler fluorinated indole with a single fluorine atom.
4,5,6,7-Tetrafluoroindole: A highly fluorinated indole with four fluorine atoms.
Uniqueness: 4,6,7-Trifluoro-1H-indole is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and bioavailability .
Propriétés
Formule moléculaire |
C8H4F3N |
|---|---|
Poids moléculaire |
171.12 g/mol |
Nom IUPAC |
4,6,7-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-3-6(10)7(11)8-4(5)1-2-12-8/h1-3,12H |
Clé InChI |
ZTDWUZALAINFRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=CC(=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
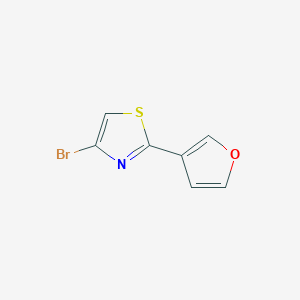
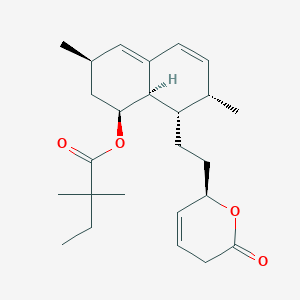
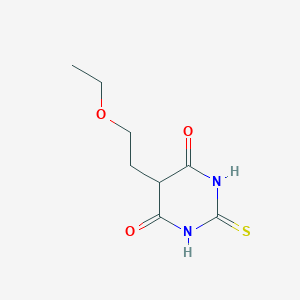
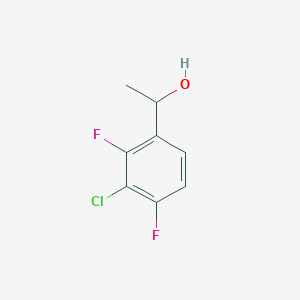
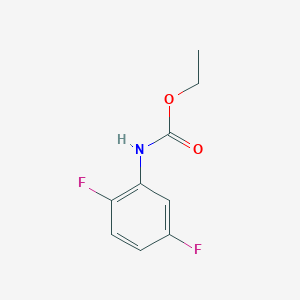
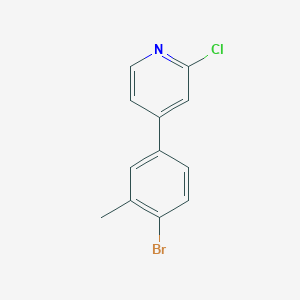
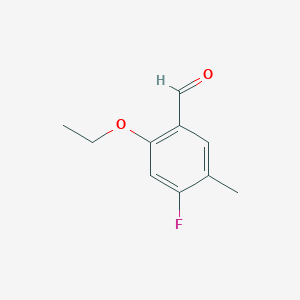


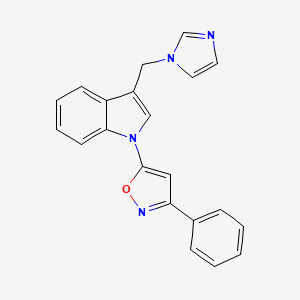

![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
